molecular formula C10H20ClN3 B15114386 N-isobutyl-1-isopropyl-1H-pyrazol-5-amine

N-isobutyl-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B15114386
M. Wt: 217.74 g/mol
InChI Key: RYELXUZVWNWICU-UHFFFAOYSA-N
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Description

N-isobutyl-1-isopropyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, is characterized by its unique structural features, which include an isobutyl group and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of isobutyl hydrazine with isopropyl ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as flow chemistry to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-isobutyl-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-isobutyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-isopropyl-1H-pyrazol-5-amine
  • N-isobutyl-1-methyl-1H-pyrazol-5-amine
  • N-isobutyl-1-ethyl-1H-pyrazol-5-amine

Uniqueness

N-isobutyl-1-isopropyl-1H-pyrazol-5-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-(2-methylpropyl)-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-8(2)7-11-10-5-6-12-13(10)9(3)4;/h5-6,8-9,11H,7H2,1-4H3;1H

InChI Key

RYELXUZVWNWICU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=NN1C(C)C.Cl

Origin of Product

United States

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